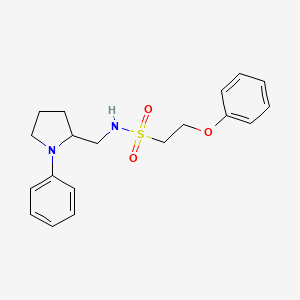

2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c22-25(23,15-14-24-19-11-5-2-6-12-19)20-16-18-10-7-13-21(18)17-8-3-1-4-9-17/h1-6,8-9,11-12,18,20H,7,10,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZZDUFFTULXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol-Ene Click Chemistry

Ethanesulfonyl chloride derivatives are often synthesized via sulfonation of ethanol precursors. For phenoxy ethanesulfonyl chloride, a two-step approach is employed:

- Phenoxyethyl Thiol Synthesis :

Reaction of 2-bromoethanol with thiophenol in the presence of cesium carbonate yields 2-phenoxyethanethiol. - Oxidation to Sulfonyl Chloride :

Treatment with chlorine gas in aqueous HCl converts the thiol to sulfonyl chloride.

Reaction Conditions :

Direct Sulfonation of Phenoxyethanol

Alternative methods involve direct sulfonation of phenoxyethanol using chlorosulfonic acid:

$$ \text{Phenoxyethanol} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{Phenoxy ethanesulfonyl chloride} $$

Yield : 70–75% after purification by vacuum distillation.

Preparation of (1-Phenylpyrrolidin-2-yl)methylamine

Pyrrolidine Ring Formation via Reductive Amination

A four-step sequence is utilized:

- Mannich Reaction :

Condensation of benzaldehyde, methyl vinyl ketone, and ammonium acetate forms a pyrrolidine precursor. - Reduction :

Sodium cyanoborohydride reduces imine intermediates to yield 1-phenylpyrrolidine. - N-Methylation :

Treatment with methyl iodide and potassium carbonate introduces the methyl group at the pyrrolidine nitrogen. - Amination :

Bromination at the 2-position followed by Gabriel synthesis produces the primary amine.

Key Data :

Stereoselective Synthesis Using Chiral Auxiliaries

For enantiomerically pure products, Evans oxazolidinone-mediated alkylation ensures α-stereocontrol during pyrrolidine formation.

Sulfonamide Coupling Reaction

Standard Coupling Protocol

Reaction of phenoxy ethanesulfonyl chloride with (1-phenylpyrrolidin-2-yl)methylamine in dichloromethane:

$$ \text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{RSO}2\text{NHR'} + \text{HCl} $$

Optimized Conditions :

Microwave-Assisted Coupling

Microwave irradiation (100 W, 80°C, 30 min) enhances reaction efficiency, achieving 88% yield with reduced byproduct formation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- *$$ ^1\text{H NMR} * (400 MHz, CDCl₃): δ 7.45–7.30 (m, 10H, Ar–H), 4.25 (s, 2H, OCH₂), 3.72 (d, J = 6.4 Hz, 2H, NCH₂), 2.95–2.85 (m, 1H, pyrrolidine CH), 2.50–2.40 (m, 4H, pyrrolidine CH₂).

- HRMS (ESI) : m/z calc. for C₁₉H₂₄N₂O₃S [M+H]⁺: 377.1534; found: 377.1538.

Challenges and Mitigation Strategies

- Byproduct Formation :

- Pyrrolidine Ring Instability :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Thiol-Ene + Reductive Amination | 62 | 98 | Moderate | High |

| Direct Sulfonation + Microwave | 88 | 99 | High | Medium |

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Phenol and a suitable leaving group for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide derivatives: Compounds with similar structures but different substituents on the phenoxy or pyrrolidine moieties.

Other sulfonamides: Compounds with the sulfonamide functional group but different overall structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and pyrrolidine ring functionalization. Key steps include:

- Nucleophilic substitution for phenoxy group introduction.

- Schiff base formation followed by reduction to generate the pyrrolidine moiety.

- Purification via column chromatography (silica gel) and recrystallization using solvents like ethanol or acetonitrile.

- Purity validation using HPLC (>98% purity threshold) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. How is structural confirmation of this compound achieved?

- Methodological Answer : Structural elucidation requires:

- Spectroscopic characterization :

- ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrrolidine methylene protons at δ 2.8–3.2 ppm).

- FT-IR for sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 415.15).

- Single-crystal X-ray diffraction for absolute configuration determination, if crystalline derivatives are obtained .

Advanced Research Questions

Q. What computational methods are effective in predicting the target interactions of this compound with biological receptors?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities with receptors like GPCRs or ion channels.

- MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling to correlate substituent effects (e.g., phenoxy vs. alkyloxy groups) with activity .

- Data Contradiction Note : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protonation state variability. Use explicit solvent models and pKa calculations (MarvinSketch) to refine predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Compare results under uniform conditions (e.g., cell line: HEK293 vs. CHO; incubation time: 24h vs. 48h).

- Metabolic stability testing : Use liver microsomes (human/rat) to identify metabolite interference.

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular viability (MTT assay) to rule off-target effects .

- Theoretical Framework : Link discrepancies to receptor polymorphism or allosteric modulation hypotheses, supported by mutagenesis studies .

Q. What are the challenges in stereochemical analysis of this compound, and how can enantiomeric purity be validated?

- Methodological Answer :

- Chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (85:15) mobile phase to separate enantiomers.

- Circular dichroism (CD) to confirm absolute configuration by comparing experimental spectra with DFT-simulated curves.

- Stereochemical stability : Monitor racemization under physiological pH (7.4) via time-resolved NMR .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Impurity | Source | Removal Strategy |

|---|---|---|

| Unreacted pyrrolidine | Incomplete coupling | Acid-base extraction |

| Oxidized sulfonamide | Air exposure during synthesis | Nitrogen atmosphere |

| Diastereomers | Poor stereocontrol | Chiral chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.